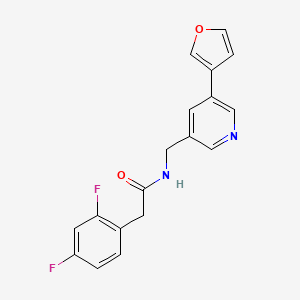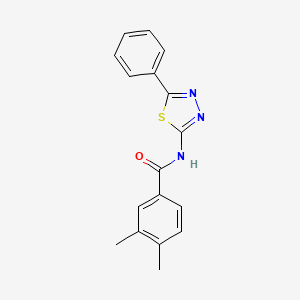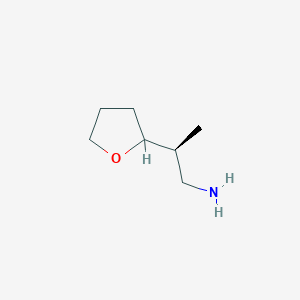
4-Benzyl 1-(tert-butyl) (r)-2-((r)-1-hydroxyethyl)piperazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Benzyl 1-(tert-butyl) (r)-2-((r)-1-hydroxyethyl)piperazine-1,4-dicarboxylate" is a chiral molecule that appears to be related to piperazine derivatives with potential biological activity. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to mimic peptide helices and serve as scaffolds for drug development .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves transition metal-catalyzed N-arylation to introduce various functional groups to the piperazine core . For instance, tert-butyl piperazine-1-carboxylate derivatives have been synthesized through condensation reactions , amination , and other multi-step synthetic processes . These methods provide a range of piperazine derivatives with potential biological activities, indicating that the synthesis of the compound would likely involve similar strategies.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives . These studies reveal the geometrical arrangement of the molecules, which can resemble the orientation of key positions in peptidic alpha-helices . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation , to introduce different substituents that can alter their biological activity. The presence of functional groups such as tert-butyl, fluorophenyl, and nitrophenyl can significantly impact the reactivity and interaction of these compounds with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and intermolecular interactions, are influenced by their molecular structure . For example, the crystal structure can adopt different architectures due to intermolecular interactions like hydrogen bonding and π-π stacking . These properties are essential for the compound's stability and its potential application as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Biological Activity
- Antimalarial Potential : The structural analysis of a derivative closely related to the subject compound, specifically (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, revealed its potential as an antimalarial agent. The study emphasized the significance of hydroxyl, benzyl groups, and methylene substituents at piperazinyl nitrogens for exhibiting biological activity. Notably, different molecular conformations were observed between active and inactive compounds, highlighting the role of molecular structure in biological efficacy (Cunico et al., 2009).
Chemical Synthesis and Characterization
Synthesis and Evaluation : Various derivatives of the compound have been synthesized and characterized, including tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The synthesized compounds were characterized using spectroscopic methods and X-ray diffraction studies. Some derivatives demonstrated poor antibacterial and moderate anthelmintic activity, suggesting potential in drug development (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis : The crystal and molecular structures of several derivatives, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been reported. The study of these structures provides insights into bond lengths, angles, and intermolecular interactions, crucial for understanding the chemical behavior and potential applications of these compounds (Mamat et al., 2012).
Applications in Receptor Binding and Enzyme Inhibition
- Pyruvate Dehydrogenase Kinase Inhibition : A series of acylated piperazine derivatives, including compounds structurally similar to the subject compound, were optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). The optimization led to the development of compounds with significant oral bioavailability and demonstrated the ability to enhance the oxidation of lactate in human fibroblasts, showing potential therapeutic applications (Aicher et al., 2000).
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-14(22)16-12-20(10-11-21(16)18(24)26-19(2,3)4)17(23)25-13-15-8-6-5-7-9-15/h5-9,14,16,22H,10-13H2,1-4H3/t14-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNDRMMTRTOJG-GDBMZVCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)






![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)
![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)
![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)
![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)